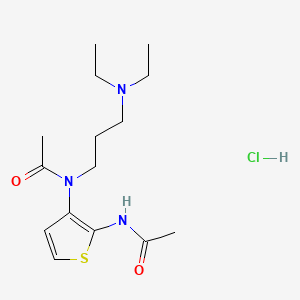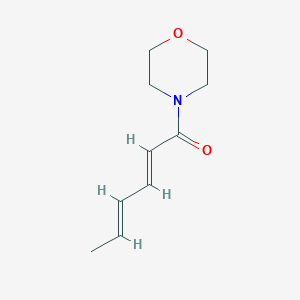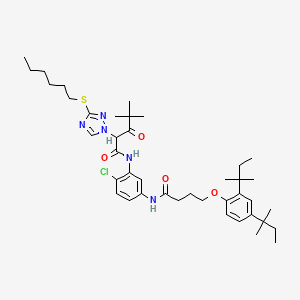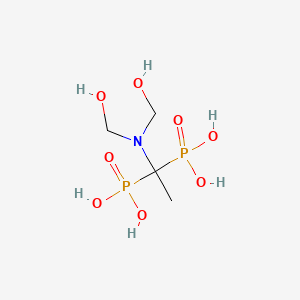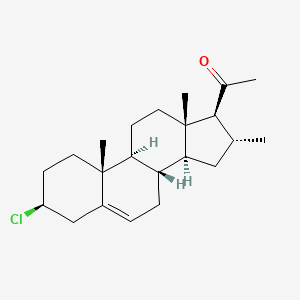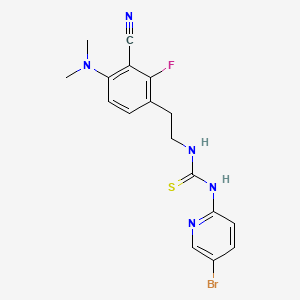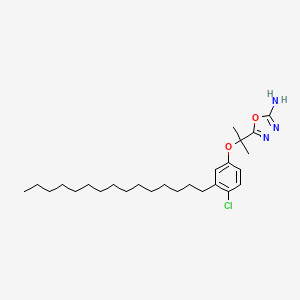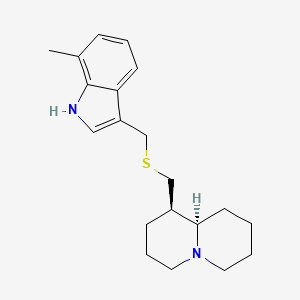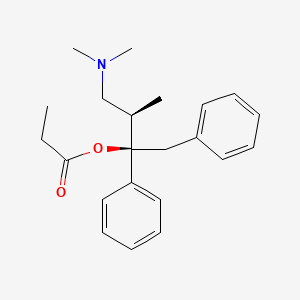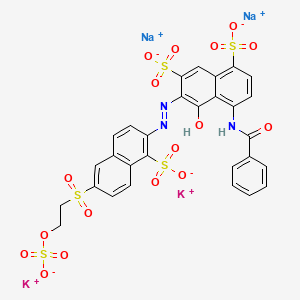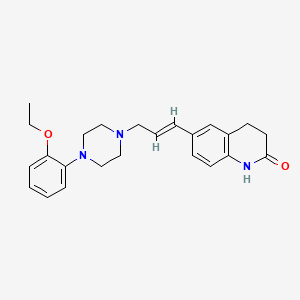
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a quinolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring, with a ketone group at the 2-position. The compound also features a piperazine ring substituted with an ethoxyphenyl group and a propenyl chain. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Quinolinone Core: : The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable ketone or aldehyde under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the quinolinone core.
-
Introduction of the Piperazine Ring: : The piperazine ring can be introduced through a nucleophilic substitution reaction. For instance, the reaction of the quinolinone core with 1-(2-ethoxyphenyl)piperazine in the presence of a base such as potassium carbonate can lead to the formation of the desired intermediate.
-
Addition of the Propenyl Chain: : The propenyl chain can be introduced through a Heck coupling reaction. This involves the reaction of the intermediate with a suitable alkene, such as allyl bromide, in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反応の分析
Types of Reactions
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
-
Reduction: : Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride to reduce the ketone group to an alcohol.
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinolinone core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol derivatives of the quinolinone core.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is of interest for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation or signal transduction.
Pathways Involved: The compound may modulate specific signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cellular functions such as proliferation, apoptosis, or differentiation.
類似化合物との比較
6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(3-(4-(2-methoxyphenyl)-1-piperazinyl)-1-propenyl)-3,4-dihydro-2(1H)-quinolinone and 6-(3-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-propyl)-3,4-dihydro-2(1H)-quinolinone share structural similarities with the target compound.
Uniqueness: The presence of the ethoxyphenyl group and the propenyl chain in the target compound may confer unique biological activities and chemical properties, distinguishing it from other similar compounds.
特性
CAS番号 |
80834-56-6 |
|---|---|
分子式 |
C24H29N3O2 |
分子量 |
391.5 g/mol |
IUPAC名 |
6-[(E)-3-[4-(2-ethoxyphenyl)piperazin-1-yl]prop-1-enyl]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C24H29N3O2/c1-2-29-23-8-4-3-7-22(23)27-16-14-26(15-17-27)13-5-6-19-9-11-21-20(18-19)10-12-24(28)25-21/h3-9,11,18H,2,10,12-17H2,1H3,(H,25,28)/b6-5+ |
InChIキー |
IBAGCSRHNFKBQI-AATRIKPKSA-N |
異性体SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C/C=C/C3=CC4=C(C=C3)NC(=O)CC4 |
正規SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC=CC3=CC4=C(C=C3)NC(=O)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


